molecular formula C17H21N5O2S B2534295 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide CAS No. 1396759-48-0

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide

Cat. No. B2534295
CAS RN: 1396759-48-0
M. Wt: 359.45
InChI Key: UUWUAXMHCJJFEW-UHFFFAOYSA-N
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Description

The compound “4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .


Chemical Reactions Analysis

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities . They have been found to display anticancer activities in various in vitro and in vivo models . The influence of the substituent on the compounds’ activity is depicted .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various spectroscopic techniques . For instance, the NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer (Rheinstetten, Germany) in CDCl3 .

Mechanism of Action

The mechanism of action of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide involves the inhibition of certain enzymes in the body. It is believed to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antipyretic effects, which means that it can reduce fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide in lab experiments is that it is a reference compound that is widely used in scientific research. It is also relatively easy to synthesize. However, one of the limitations of using this compound is that it may not be suitable for all types of experiments.

Future Directions

There are several future directions for the use of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide in scientific research. One potential direction is to study its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to study its potential applications in the development of new drugs. Finally, it may also be used to study the mechanism of action of various drugs and to identify new targets for drug development.

Synthesis Methods

The synthesis of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide involves several steps. The first step involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 4-bromo-1-butene to form 2-(4-bromobutyl)-5-methyl-1,3,4-thiadiazole. This intermediate is then reacted with piperidine to form 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanol. The final step involves the reaction of this intermediate with benzoyl chloride to form this compound.

Scientific Research Applications

4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is widely used in scientific research to study the mechanism of action of various drugs. It is used as a reference compound to evaluate the efficacy of new drugs. It is also used to study the biochemical and physiological effects of various drugs.

properties

IUPAC Name

4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-20-21-17(25-11)13-6-8-22(9-7-13)10-15(23)19-14-4-2-12(3-5-14)16(18)24/h2-5,13H,6-10H2,1H3,(H2,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWUAXMHCJJFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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